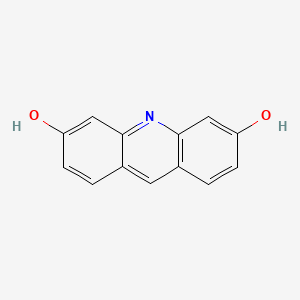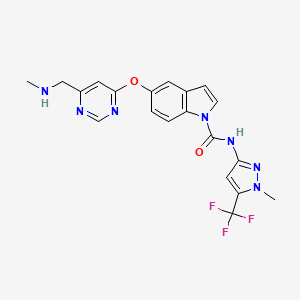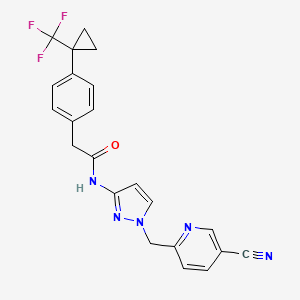
AGI25696
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGI25696 is a compound known for its role as an inhibitor of methionine adenosyltransferase 2A (MATA2). This enzyme is crucial in the synthesis of S-adenosylmethionine, a key methyl donor in numerous biological processes. This compound has shown significant potential in cancer research, particularly in targeting tumors with methylthioadenosine phosphorylase (MTAP) deletions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AGI25696 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
AGI25696 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidin-7-one derivatives .
Wissenschaftliche Forschungsanwendungen
AGI25696 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of methionine adenosyltransferase 2A and its effects on methylation processes.
Biology: Employed in studies investigating the role of methionine adenosyltransferase 2A in cellular metabolism and gene expression.
Medicine: Explored as a potential therapeutic agent for treating cancers with MTAP deletions, as it selectively inhibits the growth of these tumors.
Wirkmechanismus
AGI25696 exerts its effects by inhibiting methionine adenosyltransferase 2A, thereby reducing the production of S-adenosylmethionine. This inhibition disrupts methylation processes, leading to altered gene expression and cellular metabolism. In MTAP-deleted tumors, the accumulation of methylthioadenosine further sensitizes the cells to the effects of this compound, resulting in selective tumor growth inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AG-270: Another methionine adenosyltransferase 2A inhibitor with similar anticancer properties.
PF-9366: A methionine adenosyltransferase 2A inhibitor with a different chemical structure but similar biological activity.
FIDAS-3: A Wnt inhibitor that also targets methionine adenosyltransferase 2A.
Uniqueness
AGI25696 is unique in its specific inhibition of methionine adenosyltransferase 2A and its potent activity against MTAP-deleted tumors. Its distinct chemical structure and high selectivity make it a valuable tool in cancer research and potential therapeutic development .
Eigenschaften
CAS-Nummer |
2201065-84-9 |
|---|---|
Molekularformel |
C28H20N4O |
Molekulargewicht |
428.49 |
IUPAC-Name |
5-methyl-2,3-diphenyl-6-(quinolin-6-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |
InChI |
InChI=1S/C28H20N4O/c1-18-24(22-14-15-23-21(17-22)13-8-16-29-23)28(33)32-27(30-18)25(19-9-4-2-5-10-19)26(31-32)20-11-6-3-7-12-20/h2-17,30H,1H3 |
InChI-Schlüssel |
ZMZOMWGRJGQLDW-UHFFFAOYSA-N |
SMILES |
O=C1C(C2=CC=C3N=CC=CC3=C2)=C(C)NC4=C(C5=CC=CC=C5)C(C6=CC=CC=C6)=NN14 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGI-25696; AGI 25696; AGI25696. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)




